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Compound of Interest

Compound Name: 2H-chromene-3-carbothioamide

Cat. No.: B1305968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic

synthesis of 2H-chromene-3-carbothioamide, a heterocyclic scaffold of significant interest in

medicinal chemistry and drug development. The synthetic strategy outlined herein involves a

two-step process: (1) the catalytic, multi-component synthesis of a 2-amino-4H-chromene-3-

carbonitrile intermediate, followed by (2) the conversion of the nitrile functionality to the desired

carbothioamide.

Introduction
The 2H-chromene core is a privileged scaffold found in numerous biologically active natural

products and synthetic compounds. The introduction of a carbothioamide group at the 3-

position can significantly modulate the molecule's physicochemical properties and biological

activity, making these derivatives attractive targets for drug discovery programs. This document

details robust and reproducible catalytic methods for their synthesis, emphasizing green

chemistry principles and operational simplicity.
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The synthesis of the key intermediate, 2-amino-4H-chromene-3-carbonitrile, is typically

achieved through a one-pot, three-component reaction of a salicylaldehyde derivative,

malononitrile, and an active methylene compound. A variety of catalysts have been shown to

be effective for this transformation. The following table summarizes the performance of several

catalytic systems.
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This section provides detailed experimental procedures for the synthesis of the 2-amino-4H-

chromene-3-carbonitrile intermediate and its subsequent conversion to 2H-chromene-3-
carbothioamide.

Protocol 1: Organocatalytic Synthesis of 2-Amino-7,7-
dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-
chromene-3-carbonitrile
This protocol utilizes the efficient and environmentally friendly pyridine-2-carboxylic acid

catalyst in an aqueous ethanol mixture.[1][2]

Materials and Reagents:

Benzaldehyde

Malononitrile

Dimedone

Pyridine-2-carboxylic acid (P2CA)

Ethanol (EtOH)

Deionized Water

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Standard laboratory glassware for workup and purification

Procedure:

To a 50 mL round-bottom flask, add benzaldehyde (3 mmol, 0.306 g), malononitrile (3 mmol,

0.198 g), and dimedone (3 mmol, 0.420 g).
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Add a solvent mixture of water and ethanol (1:1, 10 mL).

Add pyridine-2-carboxylic acid (15 mol%, 0.45 mmol, 0.055 g) to the reaction mixture.

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

Heat the reaction mixture to reflux and stir vigorously for 15 minutes. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The solid product will precipitate out of the solution. Collect the precipitate by vacuum

filtration.

Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

Dry the product under vacuum to afford pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-

tetrahydro-4H-chromene-3-carbonitrile.

Expected Yield: ~98%

Protocol 2: Conversion of 2-Amino-4H-chromene-3-
carbonitrile to 2-Amino-4H-chromene-3-carbothioamide
This protocol describes a general method for the conversion of the nitrile intermediate to the

final thioamide product using hydrogen sulfide gas in the presence of a base catalyst.

Materials and Reagents:

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (from

Protocol 1)

Pyridine

Triethylamine

Ethanol
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Hydrogen sulfide (H₂S) gas (use in a well-ventilated fume hood)

Three-neck round-bottom flask

Gas inlet tube

Magnetic stirrer

Standard laboratory glassware for workup and purification

Procedure:

In a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube,

dissolve the 2-amino-4H-chromene-3-carbonitrile (1 mmol) in a mixture of pyridine (10 mL)

and triethylamine (0.5 mL).

Bubble a slow stream of hydrogen sulfide (H₂S) gas through the solution at room

temperature. Caution: H₂S is a toxic gas. This step must be performed in a well-ventilated

fume hood.

Continue stirring and bubbling H₂S for 4-6 hours. Monitor the reaction progress by TLC until

the starting material is consumed.

Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen gas to

remove any residual H₂S.

Pour the reaction mixture into ice-cold water (50 mL).

The solid thioamide product will precipitate. Collect the solid by vacuum filtration.

Wash the solid with copious amounts of water to remove pyridine and triethylamine salts.

Recrystallize the crude product from ethanol to obtain the pure 2-amino-7,7-dimethyl-5-oxo-

4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbothioamide.

Expected Yield: Moderate to high, depending on the specific substrate.
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The following diagrams illustrate the logical workflow of the synthetic protocols.

Protocol 1: Synthesis of Nitrile Intermediate

Protocol 2: Conversion to Thioamide
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Caption: Synthetic workflow for 2H-chromene-3-carbothioamide.
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Step 1: Multi-component Reaction

Step 2: Thionation
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Caption: General reaction pathway for the two-step synthesis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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